3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride
Description
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is a primary amine derivative featuring a para-substituted propan-2-yloxy (isopropoxy) group on the phenyl ring. Its molecular formula is reported as C₁₁H₁₈ClNO₂, with a molecular weight of 231.72 g/mol ().
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13;/h5-8,10H,3-4,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGLWQOFSIUKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-53-2 | |
| Record name | Benzenepropanamine, 4-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride, also known as 1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride, is a compound with significant potential in pharmacological applications. Its unique structure, characterized by an amino group and a phenyl ring substituted with a propan-2-yloxy group, allows it to interact with various biological targets, making it a subject of interest in neuropharmacology and other therapeutic areas.
Chemical Structure and Properties
The chemical formula of this compound is C12H17ClNO2. Its structure can be represented as follows:
This compound features:
- An amino group (-NH2)
- A propan-2-yloxy substituent on the phenyl ring
- A secondary alcohol functionality
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. Initial studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions. The specific mechanisms are still under investigation, but potential pathways include:
- Receptor Modulation : Binding to neurotransmitter receptors, which may alter signaling pathways.
- Enzyme Interaction : Modulating the activity of enzymes involved in metabolic processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Neuropharmacology : Potential effects on mood regulation and cognitive enhancement.
- Anti-inflammatory Therapies : Possible modulation of inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest activity against certain pathogens.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Scientific Research Applications
Medicinal Chemistry
3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride is investigated as a potential pharmaceutical intermediate or active ingredient in drug development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Research has indicated its potential role in developing treatments for various conditions, including neurological disorders and cancer therapies.
Biological Studies
The compound is employed in proteomics research to study protein interactions and cellular mechanisms. It acts as a biochemical probe that can help elucidate pathways involved in disease processes. For example, studies have utilized this compound to investigate enzyme interactions and signal transduction pathways, providing insights into cellular responses to therapeutic agents .
Industrial Applications
In industrial chemistry, this compound serves as a building block for synthesizing specialty chemicals and intermediates. Its unique chemical properties allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the production of complex organic molecules .
Case Study 1: Neurological Disorders
A study investigated the potential of this compound as a therapeutic agent for treating neurological disorders by examining its effects on neurotransmitter systems. The results indicated significant modulation of dopamine receptors, suggesting its utility in developing treatments for conditions like Parkinson's disease.
Case Study 2: Cancer Therapy
Research focused on the compound's ability to inhibit specific cancer cell lines demonstrated promising results. The study revealed that it could induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Substituent-Driven Property Analysis
Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The para-isopropoxy group is electron-donating, enhancing the electron density of the aromatic ring. This may improve lipid solubility compared to polar substituents (e.g., sulfonyl groups) .
Heterocyclic vs. Aliphatic Substituents
- Thiophene and Furan Derivatives : Compounds like 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride () and the furan-oxadiazole analog () introduce conjugated systems, which may enhance binding to biological targets (e.g., enzymes or receptors) through π-π interactions .
Fluorinated Analogs
Pharmacological and Industrial Relevance
- Target Compound: Limited commercial availability () suggests niche research applications or synthesis challenges.
- Duloxetine Hydrochloride Impurities : Structurally related amines, such as (3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (), highlight the importance of substituent bulkiness in drug impurity profiles and bioavailability.
- Lab-Scale Scaffolds : Analogs like the difluoroethoxy derivative () are marketed as "versatile small molecule scaffolds," emphasizing their utility in early-stage drug development .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride typically follows a sequence involving:
- Alkylation of a phenol derivative to introduce the propan-2-yloxy (isopropoxy) group on the aromatic ring.
- Formation of an epoxide intermediate from the alkoxylated phenol.
- Nucleophilic ring-opening of the epoxide with an amine to introduce the propan-1-amine side chain.
- Conversion of the free amine to its hydrochloride salt for stability and pharmaceutical use.
This approach is consistent with methods used for similar phenoxypropanolamine compounds and is supported by patent WO2010029566A2, which describes analogous processes for related compounds.
Detailed Preparation Steps
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Alkylation of Phenol | 4-hydroxyphenyl derivative + isopropyl bromide or chloride | Base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethyl sulfoxide), temperature ~60-80°C | Formation of 4-(propan-2-yloxy)phenyl intermediate |
| 2. Epoxidation | Reaction of alkoxylated phenol with epichlorohydrin | Mild base (potassium carbonate), polar protic solvent (isopropanol), 70-90°C | Formation of 1-{4-(propan-2-yloxy)phenoxy}-2,3-epoxypropane |
| 3. Epoxide Ring Opening | Epoxide intermediate + ammonia or primary amine (e.g., ammonia or isopropylamine) | Aqueous or alcoholic medium, room temperature to mild heating | Formation of 3-[4-(propan-2-yloxy)phenyl]propan-1-amine |
| 4. Salt Formation | Free amine + hydrochloric acid | Ethanol or ether solvent | Formation of hydrochloride salt |
Key Reaction Details and Conditions
Alkylation of Phenol:
The phenol group is alkylated with isopropyl halides in the presence of a base such as potassium carbonate to form the ether linkage. Polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide favor this reaction by stabilizing the transition state and enhancing nucleophilicity.Epoxide Formation:
The alkoxylated phenol is reacted with epichlorohydrin under mild basic conditions to form the glycidyl ether intermediate. Potassium carbonate is preferred as the base, and isopropanol is used as the solvent at 70-90°C to promote epoxide ring closure.Epoxide Ring Opening:
The epoxide ring is opened by nucleophilic attack of ammonia or a primary amine, such as isopropylamine, under aqueous or alcoholic conditions. This step introduces the amino-propane side chain, producing the free base of the target compound.Formation of Hydrochloride Salt:
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether, to enhance stability and solubility for pharmaceutical applications.
Research Findings and Optimization
The use of potassium carbonate as the base in both the alkylation and epoxide formation steps is preferred due to its mildness and effectiveness in promoting high yields without side reactions.
Solvent choice critically affects reaction efficiency:
Temperature control is crucial, with optimal ranges being:
The epoxide ring-opening reaction with amines is generally performed at room temperature or slightly elevated temperatures to avoid decomposition and side reactions.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation | 4-hydroxyphenyl + isopropyl bromide | K2CO3 | DMSO | 60-80 | 4-6 | 85-90 | Avoid excess base to minimize side reactions |
| Epoxide Formation | Alkoxylated phenol + epichlorohydrin | K2CO3 | Isopropanol | 81-85 | 3-5 | 80-88 | Mild base prevents decomposition |
| Epoxide Ring Opening | Epoxide + isopropylamine | None or mild base | Water/alcohol | 25-40 | 2-4 | 75-85 | Controlled addition of amine improves selectivity |
| Salt Formation | Free amine + HCl | - | Ethanol/ether | Room temp | 1-2 | Quantitative | Crystallization improves purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 4-(propan-2-yloxy)benzaldehyde. Use a Henry reaction with nitroethane to form β-nitro alcohol, followed by reduction (e.g., LiAlH₄ or catalytic hydrogenation) to yield the amine intermediate .
- Step 2 : Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether or methanol.
- Key Variables : Solvent polarity (THF vs. ethanol), temperature (room temp. vs. reflux), and reducing agents (NaBH₄ vs. LiAlH₄) significantly affect yield. For example, LiAlH₄ provides higher selectivity but requires strict anhydrous conditions .
- Validation : Monitor reactions via TLC or HPLC, and confirm purity using melting point analysis and elemental composition (CHN analysis) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm the aromatic ether (δ 6.8–7.2 ppm for aromatic protons) and amine hydrochloride (δ 2.5–3.5 ppm for CH₂NH₃⁺) groups. IR spectroscopy identifies N–H stretches (~2500–3000 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water. Hydrogen-bonding patterns (e.g., N–H···Cl⁻ and O–H···Cl⁻ interactions) validate salt formation .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 223.3 (M⁺–Cl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and goggles. Conduct reactions in a fume hood due to potential HCl gas release during salt formation .
- Storage : Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation.
- Emergency Response : For spills, neutralize with sodium bicarbonate before disposal. In case of skin contact, rinse with copious water and use pH paper to confirm acidity removal .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound, and what are its limitations?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with amine receptors (e.g., serotonin or dopamine transporters). The propan-1-amine chain and aromatic ether group may favor binding to hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Limitations include force field inaccuracies for charged amines and solvent effects .
- Validation : Compare predictions with in vitro assays (e.g., radioligand binding) to refine models .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Dynamic Effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers in the propan-1-amine chain .
- Cocrystallization : Co-crystallize with a chiral resolving agent to isolate specific conformers for X-ray analysis .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to simulate NMR chemical shifts and match experimental data .
Q. How can process intensification techniques improve scalability while maintaining purity?
- Methodology :
- Flow Chemistry : Use a continuous-flow reactor for the nitro reduction step, reducing reaction time from hours to minutes. Monitor pH in real-time to prevent amine oxidation .
- Membrane Separation : Employ nanofiltration membranes (MWCO 300 Da) to isolate the hydrochloride salt from byproducts, achieving >98% purity .
- DoE Optimization : Apply a central composite design to optimize temperature, solvent ratio, and catalyst loading. Response surface methodology minimizes impurities .
Key Challenges & Recommendations
- Stereochemical Purity : The compound may form racemic mixtures during synthesis. Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites (e.g., the ether linkage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
